molecular formula C16H12N2O2 B1346616 4,4'-Diisocyanato-3,3'-dimethylbiphenyl CAS No. 91-97-4

4,4'-Diisocyanato-3,3'-dimethylbiphenyl

Cat. No. B1346616
CAS RN: 91-97-4
M. Wt: 264.28 g/mol
InChI Key: ICLCCFKUSALICQ-UHFFFAOYSA-N
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Description

4,4’-Diisocyanato-3,3’-dimethylbiphenyl is an organic compound with the molecular formula C16H12N2O2 . It is used as a cross-linking agent in the production of polyurethane . The compound reacts with fatty acids to form esters and diesters. It also reacts with petrochemical monomers such as ethylene glycol and propylene oxide to form polyols .


Molecular Structure Analysis

The molecular structure of 4,4’-Diisocyanato-3,3’-dimethylbiphenyl is characterized by the presence of the isocyanate functional group . The IUPAC name for this compound is 1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene .


Chemical Reactions Analysis

4,4’-Diisocyanato-3,3’-dimethylbiphenyl reacts with fatty acids to form esters and diesters. It also reacts with petrochemical monomers such as ethylene glycol and propylene oxide to form polyols .

Scientific Research Applications

Optical Nonlinearity Investigations

  • Optical Applications : A study by Zidan, Al-Ktaifani, and Allahham (2015) utilized a Z-scan technique to investigate the nonlinear optical properties of 4,4'-diisocyano-3,3'-dimethylbiphenyl. The findings indicate potential applications in future optical devices due to the material's promising nonlinear optical absorption coefficient and refraction index, influenced significantly by the presence of NC groups (Zidan, Al-Ktaifani, & Allahham, 2015).

Photooxidation in Seawater

  • Environmental Chemistry : Anba-Lurot et al. (1995) explored the photooxidation of dimethylbiphenyls, including 4,4'-dimethylbiphenyl, in natural seawater. This study highlights the environmental aspect of 4,4'-diisocyanato-3,3'-dimethylbiphenyl, particularly its degradation process in marine environments (Anba-Lurot, Guiliano, Doumenq, & Mille, 1995).

Preparation and Chemical Reactions

  • Chemical Synthesis : Titinchi, Kamounah, and Abbo (2007) investigated the shape-selective acetylation of 4,4'-dimethylbiphenyl, closely related to 4,4'-diisocyanato-3,3'-dimethylbiphenyl. This research provides insights into the preparation and reactivity of such compounds, emphasizing their utility in chemical synthesis (Titinchi, Kamounah, & Abbo, 2007).

Synthesis in Ionic Liquids

  • Green Chemistry : Duan et al. (2018) presented an environment-friendly synthesis route for 4,4'-methylenediphenyl diisocyanate, a compound structurally similar to 4,4'-diisocyanato-3,3'-dimethylbiphenyl, using ionic liquids. This innovative approach emphasizes safer and more sustainable chemical processes, reducing the environmental and health risks associated with conventional synthetic methods (Duan, You, Liu, Ma, Zhou, Zhang, & Zhang, 2018).

Structural Analysis

  • Material Science : Research by Chawdhury, Hargreaves, and Sullivan (1968) on 4,4'-diamino-3,3'-dimethylbiphenyl, structurally related to 4,4'-diisocyanato-3,3'-dimethylbiphenyl, provides valuable insights into the molecular and crystal structures of these compounds. This information is crucial for understanding the physical properties and potential applications in material science (Chawdhury, Hargreaves, & Sullivan, 1968).

Polyimide Formation

  • Polymer Chemistry : Avadhani, Wadgaonkar, and Vernekar (1992) synthesized new diisocyanates, including variants of 4,4'-diisocyanato-3,3'-dimethylbiphenyl, for forming aliphatic-aromatic poly(ester-imide)s. These materials have applications in high-performance plastics and composites, highlighting the versatility of diisocyanato compounds in polymer chemistry (Avadhani, Wadgaonkar, & Vernekar, 1992).

Novel Ester Diisocyanates

  • Liquid Crystalline Phases : Mormann and Brahm (1990) synthesized novel ester group-containing aromatic and cycloaliphatic diisocyanates, including derivatives of 4,4'-diisocyanato-3,3'-dimethylbiphenyl. These compounds form nematic liquid crystalline phases, potentially useful in advanced display technologies and materials science (Mormann & Brahm, 1990).

Safety And Hazards

4,4’-Diisocyanato-3,3’-dimethylbiphenyl is a poison by intravenous route. When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene
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InChI

InChI=1S/C16H12N2O2/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLCCFKUSALICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H12N2O2
Record name 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID7041463
Record name 3,3'-Dimethyl-4,4'-diphenylene diisocyanate
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Molecular Weight

264.28 g/mol
Source PubChem
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Physical Description

Pellets or Large Crystals
Record name 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-
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Product Name

4,4'-Diisocyanato-3,3'-dimethylbiphenyl

CAS RN

91-97-4
Record name 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE
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Record name 3,3′-Dimethylbiphenyl 4,4′-diisocyanate
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Record name Bitolylene diisocyanate
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Record name 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-
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Record name 3,3'-Dimethyl-4,4'-diphenylene diisocyanate
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Record name 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate
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Record name BITOLYLENE DIISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
P Wei, Y Zhang, W Zhang, Z Li, Y Xia… - … Crystals and Liquid …, 2020 - Taylor & Francis
In this study, a series of liquid crystal copolyurethanes based on mesogenic biphenyl diol and two aromatic biphenyl diisocyanate were synthesized via polyaddition method. Chemical …
Number of citations: 1 www.tandfonline.com
T Kamitani, A Ishida, H Imoto, K Naka - Polymer Journal, 2022 - nature.com
para-Substituted bis(3-aminopropyl)hexaisobutyl-cage octasilsesquioxane (T 8 cage) (1) was polymerized with several diisocyanates; methylenediphenyl 4,4’-diisocyanate (2a), 4,4’-…
Number of citations: 7 www.nature.com
T Kamitani, M Nakamura, S Watase… - ACS Applied Polymer …, 2023 - ACS Publications
Establishing a design concept for low-dielectric constant (ε r ) and low dissipation factor (tan δ) polymeric materials is vital to improve signal transmission rates. Polyurea-based …
Number of citations: 0 pubs.acs.org
MK Danquah, S Wang, Q Wang, B Wang, LD Wilson - RSC advances, 2019 - pubs.rsc.org
Permanent porosity plays a key role in fluorescent-based polymers with “on–off” emissive properties due to the role of guest adsorption at accessible fluorophore sites of the polymer …
Number of citations: 13 pubs.rsc.org
CH Lee, H Takagi, H Okamoto, M Kato… - Journal of Polymer …, 2009 - Wiley Online Library
Two‐ and three‐component polyurethanes containing 1,4:3,6‐dianhydro‐D‐sorbitol (isosorbide) derived from glucose were synthesized using n‐BuSn(O)OH·H 2 O as a catalyst, and …
Number of citations: 48 onlinelibrary.wiley.com
M Stapf, W Seichter, E Weber - Zeitschrift für Naturforschung B, 2015 - degruyter.com
Sixteen new bisurea compounds incorporating versatile proteinogenic amino acids as well as nipecotic acid have been synthesized via addition reaction to aryl diisocyanates. The …
Number of citations: 2 www.degruyter.com
M Konda, Y Kimura, T Kitao - Macromolecular theory and …, 1995 - Wiley Online Library
The structure of the repeating units of poly(parabanic acid) (PPA), a polyimide‐like glassy heat resistant polymer, was analyzed by MM2 using various model compounds of PPA‐M and …
Number of citations: 3 onlinelibrary.wiley.com
S Gao, S Wang, J Ma, Y Wu, X Fu, RK Marella, K Liu… - Langmuir, 2016 - ACS Publications
Physical gelation behaviors of a series of novel bisurea-based derivatives bearing fatty alkyl tertiary amine moieties have been explored in water and common organic solvents. One of …
Number of citations: 36 pubs.acs.org
M Mutsuga, M Yamaguchi… - Food science & …, 2014 - Wiley Online Library
An analytical method for the identification and quantification of 10 different isocyanates and 11 different amines in polyurethane ( PUR ) foam and PUR ‐coated products was developed …
Number of citations: 13 onlinelibrary.wiley.com
H Quan, N Zhang, X Zhou, H Qian, A Sekiya - Journal of Fluorine Chemistry, 2015 - Elsevier
Isocyanates are widely used in many different areas, but the most common synthesis route-phosgene route cannot fit the more and more rigorous restriction of safety and environment. …
Number of citations: 21 www.sciencedirect.com

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